molecular formula C6H9BF3KO2 B13478086 Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate

Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate

Cat. No.: B13478086
M. Wt: 220.04 g/mol
InChI Key: HIIHIKCKQLHKFR-UHFFFAOYSA-N
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Description

Potassium {5,8-dioxaspiro[34]octan-2-yl}trifluoroboranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroboranuide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide typically involves the reaction of a spirocyclic precursor with a trifluoroborane reagent in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide exerts its effects involves interactions with molecular targets and pathways. The trifluoroboranuide group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The spirocyclic structure provides rigidity and unique spatial arrangement, which can affect the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Potassium {5,8-dioxaspiro[3.4]octan-2-yl}boranuide
  • Potassium {5,8-dioxaspiro[3.4]octan-2-yl}fluoroboranuide
  • Potassium {5,8-dioxaspiro[3.4]octan-2-yl}chloroboranuide

Uniqueness

Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

Molecular Formula

C6H9BF3KO2

Molecular Weight

220.04 g/mol

IUPAC Name

potassium;5,8-dioxaspiro[3.4]octan-2-yl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3O2.K/c8-7(9,10)5-3-6(4-5)11-1-2-12-6;/h5H,1-4H2;/q-1;+1

InChI Key

HIIHIKCKQLHKFR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)OCCO2)(F)(F)F.[K+]

Origin of Product

United States

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